

Cost-benefit analysis of different synthetic routes to Ethyl 4-formamidobenzoate

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Compound of Interest

Compound Name: Ethyl 4-formamidobenzoate

Cat. No.: B057050

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A Comparative Guide to the Synthetic Routes of Ethyl 4-formamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to **Ethyl 4-formamidobenzoate**, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, cost of materials, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their needs.

Executive Summary

Two principal synthetic pathways to **Ethyl 4-formamidobenzoate** are evaluated:

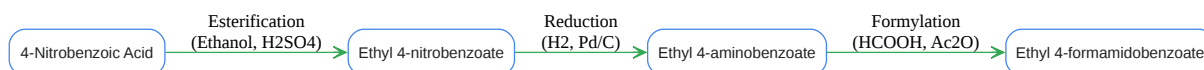
- Route 1: A three-step synthesis commencing with the esterification of 4-nitrobenzoic acid, followed by the reduction of the nitro group, and culminating in the formylation of the resulting amine.
- Route 2: A two-step synthesis beginning with the formylation of 4-aminobenzoic acid, followed by esterification to yield the final product.

This analysis indicates that Route 1 is a more established and higher-yielding pathway, despite involving an additional step. The starting materials are readily available, and the reaction conditions are well-documented. Route 2 presents a potentially more streamlined approach;

however, the initial formylation of 4-aminobenzoic acid can be challenging, with limited high-yield protocols available in the literature.

Route 1: From 4-Nitrobenzoic Acid

This route is a well-established, three-step process.



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Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Esterification of 4-Nitrobenzoic Acid

- Procedure: To a solution of 4-nitrobenzoic acid (1 eq.) in ethanol (10 vol.), concentrated sulfuric acid (0.1 eq.) is added cautiously. The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-cold water, and the precipitated product is collected by filtration, washed with water, and dried.
- Yield: Typically 90-95%.

Step 2: Reduction of Ethyl 4-nitrobenzoate

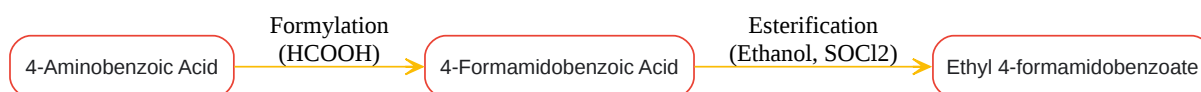
- Procedure: Ethyl 4-nitrobenzoate (1 eq.) is dissolved in ethanol (10 vol.), and 10% Palladium on carbon (1-2 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford Ethyl 4-aminobenzoate.
- Yield: Typically 95-99%.

Step 3: Formylation of Ethyl 4-aminobenzoate

- Procedure: A mixture of formic acid (1.5 eq.) and acetic anhydride (1.2 eq.) is prepared and cooled in an ice bath. Ethyl 4-aminobenzoate (1 eq.) is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then poured into ice-water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol/water.
- Yield: Typically 85-90%.

Route 2: From 4-Aminobenzoic Acid

This route offers a more direct pathway, though it presents its own challenges.



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Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Formylation of 4-Aminobenzoic Acid

- Procedure: 4-Aminobenzoic acid (1 eq.) is heated in formic acid (5-10 vol.) at reflux for 2-4 hours. The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The resulting solid is triturated with water, filtered, and dried.
- Yield: Variable, often moderate (50-70%). The reaction can be challenging to drive to completion and may require optimization.

Step 2: Esterification of 4-Formamidobenzoic Acid

- Procedure: To a suspension of 4-formamidobenzoic acid (1 eq.) in ethanol (10 vol.), thionyl chloride (1.2 eq.) is added dropwise at 0 °C. The mixture is then heated at reflux for 3-5 hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the

organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization.[1][2][3]

- Yield: Typically 80-90%.

Cost-Benefit Analysis

The following tables provide a comparative overview of the two routes based on estimated laboratory-scale synthesis. Bulk pricing will significantly impact industrial-scale production costs.

Reagent Cost Comparison

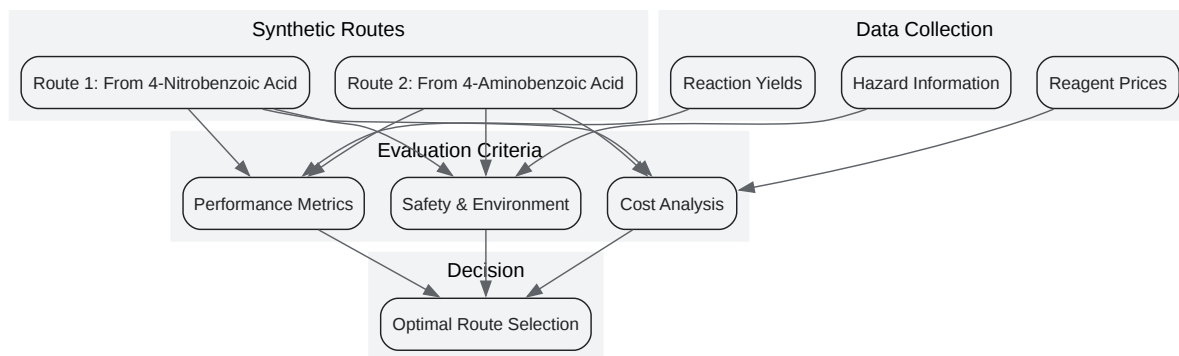
Reagent	Route 1 Cost (per mole of product)	Route 2 Cost (per mole of product)
4-Nitrobenzoic Acid	~\$9.00[4][5][6][7]	-
4-Aminobenzoic Acid	-	~\$5.00
Ethanol	~\$2.00[8][9][10][11]	~\$2.00[8][9][10][11]
Sulfuric Acid	~\$0.50	-
Palladium on Carbon (10%)	~\$20.00 (catalyst, can be recovered)[12][13][14][15]	-
Formic Acid	~\$1.00[16][17]	~\$2.00[16][17][18]
Acetic Anhydride	~\$1.50[19][20][21][22]	-
Thionyl Chloride	-	~\$3.00
Estimated Total	~\$34.00	~\$12.00

Note: Prices are estimates based on currently available data for laboratory-grade chemicals and are subject to change. Catalyst recovery in Route 1 can significantly reduce its contribution to the overall cost.

Performance and Environmental/Safety Comparison

Parameter	Route 1	Route 2
Overall Yield	High (70-80%)	Moderate (40-60%)
Number of Steps	3	2
Key Advantages	High overall yield, reliable and well-documented procedures.	Fewer steps, potentially more atom-economical if formylation yield can be optimized.
Key Disadvantages	Three steps, use of flammable hydrogen gas and a precious metal catalyst.	Lower overall yield, formylation of p-aminobenzoic acid can be problematic. Use of corrosive and hazardous thionyl chloride. [2] [23] [24]
Safety Hazards	Flammable hydrogen gas, pyrophoric catalyst (Pd/C). [12] [13] [14] [15]	Corrosive and toxic thionyl chloride, which reacts violently with water. [2] [23] [24]
Environmental Impact	Use of a heavy metal catalyst (palladium), though it can be recycled. Generation of aqueous waste from workups.	Use of corrosive thionyl chloride which generates acidic waste (HCl and SO ₂). [2] [23] [24]

Logical Flow of Analysis



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Caption: Decision-making workflow for route selection.

Conclusion

For laboratory-scale synthesis where reliability and high yield are paramount, Route 1 is the recommended pathway for the preparation of **Ethyl 4-formamidobenzoate**. The procedures are robust and well-documented, leading to a consistently pure product. While the initial reagent cost appears higher, particularly due to the palladium catalyst, the high overall yield and potential for catalyst recycling make it an economically viable option.

Route 2, while theoretically more efficient due to fewer steps, suffers from a less reliable and often lower-yielding initial formylation step. The use of thionyl chloride in the esterification step also introduces significant safety and environmental concerns that must be carefully managed. Further research into optimizing the formylation of 4-aminobenzoic acid could make this route more competitive in the future.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost constraints, and safety protocols.

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